2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound featuring bromine, methoxy, and trifluoromethyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes include:
Halogenation: Introduction of bromine atoms at specific positions on the pyridine ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Trifluoromethylation: Introduction of a trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: Replacement of bromine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction: Alteration of the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and liquid crystals.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-(trifluoromethyl)pyridine: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxy-6-(trifluoromethyl)pyridine: Lacks the bromine atoms, leading to different chemical properties and reactivity.
2,4-Dibromo-3-methoxy-5-(trifluoromethyl)pyridine: Positional isomer with potentially different biological and chemical properties.
Uniqueness
2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and trifluoromethyl groups can enhance its utility in cross-coupling reactions and other synthetic applications .
Properties
IUPAC Name |
2,4-dibromo-3-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c1-14-5-3(8)2-4(7(10,11)12)13-6(5)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFRCWAWZHMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1Br)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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